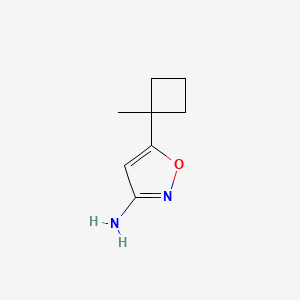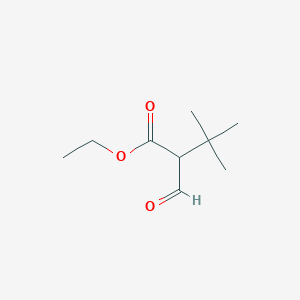
Ethyl 2-formyl-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formyl-3,3-dimethylbutanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group and a formyl group attached to a dimethyl-substituted butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-3,3-dimethylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3-dimethylbutanoate with ethyl formate in the presence of a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -70°C). The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired product .
Another method involves the use of titanium tetrachloride (TiCl4) and triethylamine (Et3N) in dichloromethane (DCM) at 0°C to room temperature. This method also yields this compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-carboxy-3,3-dimethylbutanoic acid.
Reduction: 2-hydroxymethyl-3,3-dimethylbutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-3,3-dimethylbutanoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparison with Similar Compounds
Ethyl 2-formyl-3,3-dimethylbutanoate can be compared to other similar compounds such as:
Ethyl 3,3-dimethylbutanoate: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.
Ethyl 2-formylbutanoate: Lacks the dimethyl substitution, which can affect the steric and electronic properties of the molecule.
Ethyl 2-formyl-3,3-dimethylpentanoate: Has an additional carbon in the backbone, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of a formyl group and a dimethyl-substituted butanoate backbone, providing a distinct set of chemical properties and reactivity.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-formyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)7(6-10)9(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
HGGFOZRVRSJJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


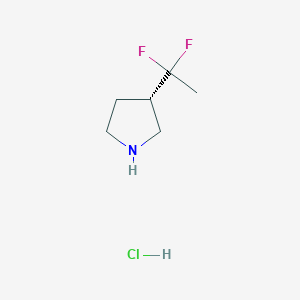
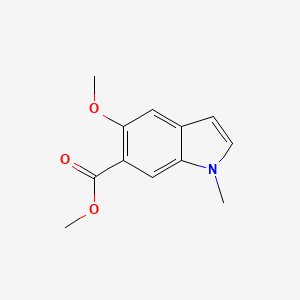
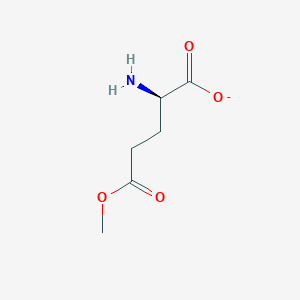
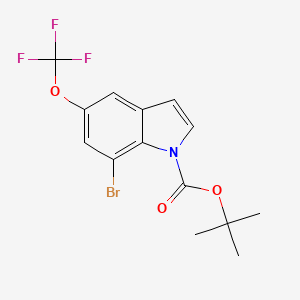
![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
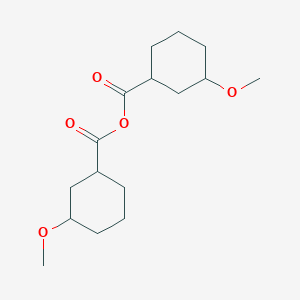
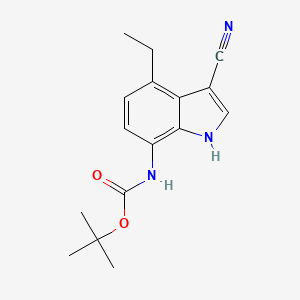
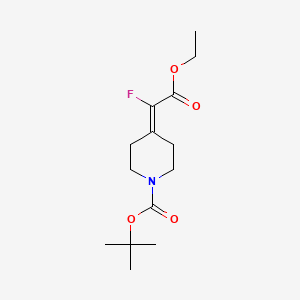
![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
